molecular formula C16H16Cl2N2O B3015215 sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate CAS No. 75897-09-5

sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate

Cat. No.: B3015215
CAS No.: 75897-09-5
M. Wt: 323.22
InChI Key: OSQNTLOFCFKGLB-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is a chemical compound with the molecular formula C16H16Cl2N2O It is known for its unique structure, which includes a sec-butyl group, two chlorine atoms, a pyridinyl group, and a benzenecarboximidoate moiety

Preparation Methods

The synthesis of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate typically involves the reaction of 2,4-dichlorobenzoic acid with sec-butylamine and 3-pyridinecarboxylic acid . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidoate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate can be compared with other similar compounds, such as:

    Butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate: Similar structure but with a butyl group instead of a sec-butyl group.

    Sec-butyl 2,4-dichloro-N-(2-pyridinyl)benzenecarboximidoate: Similar structure but with a 2-pyridinyl group instead of a 3-pyridinyl group.

    Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboxamide: Similar structure but with a carboxamide group instead of a carboximidoate group.

Properties

IUPAC Name

butan-2-yl 2,4-dichloro-N-pyridin-3-ylbenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-3-11(2)21-16(20-13-5-4-8-19-10-13)14-7-6-12(17)9-15(14)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQNTLOFCFKGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=NC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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